molecular formula C18H15N3O4S B11351824 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide

Cat. No.: B11351824
M. Wt: 369.4 g/mol
InChI Key: BWTBZRBAQNLVFN-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of catalysts. Ultrasonic irradiation and green chemistry approaches, such as the use of ionic liquids, are also employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzamide moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C18H15N3O4S/c1-25-16-8-4-13(5-9-16)18-20-14(11-26-18)10-19-17(22)12-2-6-15(7-3-12)21(23)24/h2-9,11H,10H2,1H3,(H,19,22)

InChI Key

BWTBZRBAQNLVFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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